3-hydroxy-7,7-dimethyl-2-phenyl-4-[4-(trifluoromethyl)phenyl]-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
3-hydroxy-7,7-dimethyl-2-phenyl-4-[4-(trifluoromethyl)phenyl]-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core with various substituents, including hydroxy, dimethyl, phenyl, and trifluoromethyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-7,7-dimethyl-2-phenyl-4-[4-(trifluoromethyl)phenyl]-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of phenylhydrazine, trifluoromethylbenzaldehyde, and other reagents in the presence of catalysts and solvents to facilitate the formation of the pyrazoloquinoline core .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure efficient and cost-effective production. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-7,7-dimethyl-2-phenyl-4-[4-(trifluoromethyl)phenyl]-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the pyrazoloquinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
3-hydroxy-7,7-dimethyl-2-phenyl-4-[4-(trifluoromethyl)phenyl]-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-hydroxy-7,7-dimethyl-2-phenyl-4-[4-(trifluoromethyl)phenyl]-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7,7-dimethyl-2-phenyl-4-[4-(trifluoromethyl)phenyl]-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one: Lacks the hydroxy group, resulting in different chemical properties.
3-hydroxy-7,7-dimethyl-2-phenyl-4-[4-(methyl)phenyl]-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one:
Uniqueness
The presence of the hydroxy and trifluoromethyl groups in 3-hydroxy-7,7-dimethyl-2-phenyl-4-[4-(trifluoromethyl)phenyl]-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one imparts unique chemical and biological properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C25H22F3N3O2 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
7,7-dimethyl-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C25H22F3N3O2/c1-24(2)12-17-20(18(32)13-24)19(14-8-10-15(11-9-14)25(26,27)28)21-22(29-17)30-31(23(21)33)16-6-4-3-5-7-16/h3-11,19,29-30H,12-13H2,1-2H3 |
InChI Key |
KZVGSFGLYNPCEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)C(F)(F)F)C(=O)C1)C |
Origin of Product |
United States |
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